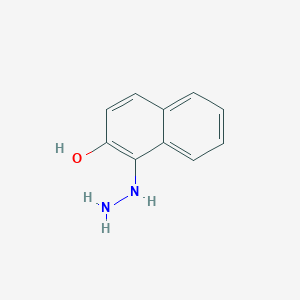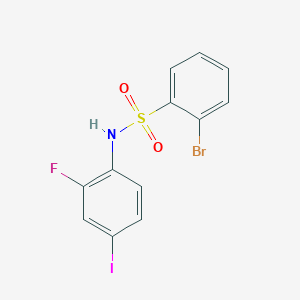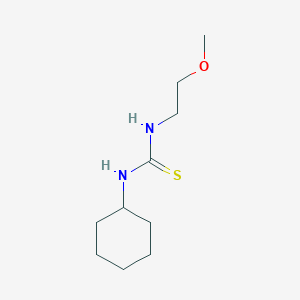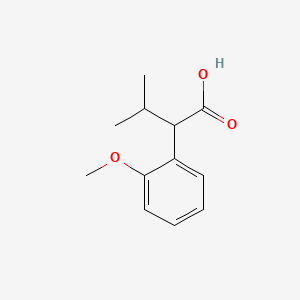![molecular formula C8H9F3N2 B12447522 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine CAS No. 1260854-86-1](/img/structure/B12447522.png)
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is a compound with a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxybutan-2-one with trifluoroacetic acid ethyl ester, followed by a series of reactions to introduce the amine group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the ethanamine group.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of an amine group.
3-Chloro-2-(trifluoromethyl)pyridine: This compound has a chlorine atom instead of an amine group.
Uniqueness
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1260854-86-1 |
|---|---|
Formule moléculaire |
C8H9F3N2 |
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-5-13-4-2-6(7)1-3-12/h2,4-5H,1,3,12H2 |
Clé InChI |
XLXHGFPSPZUOEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)


![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)



![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
